molecular formula C7H11N3 B1280943 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS No. 55440-17-0

3-Amino-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1280943
CAS No.: 55440-17-0
M. Wt: 137.18 g/mol
InChI Key: ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
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Description

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound with the molecular formula C7H11N3. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Biochemical Analysis

Biochemical Properties

3-Amino-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound also interacts with proteins involved in cell signaling, modulating their function and impacting cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators . This inhibition leads to a decrease in the levels of pro-inflammatory compounds, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of inflammatory pathways and modulation of gene expression . The extent of these effects can diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclohexanone derivatives, followed by cyclization to form the indazole ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific amino substitution at the 3-position, which imparts distinct chemical and biological properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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